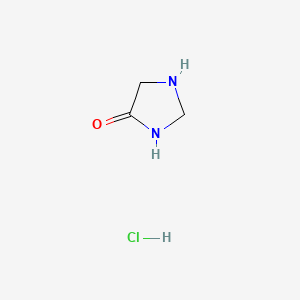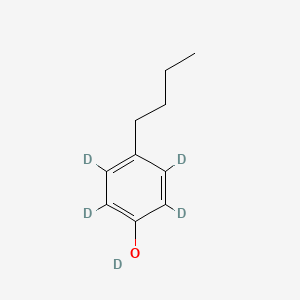
4-Butylphenol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butylphenol-d5 is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, making it useful in various scientific applications. The presence of deuterium can influence the compound’s physical and chemical properties, making it valuable for research in fields such as chemistry, biology, and medicine.
准备方法
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and can be tailored to introduce deuterium atoms selectively.
Industrial production methods may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for precise control over reaction conditions, leading to high yields and purity of the final product.
化学反应分析
4-Butylphenol-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The deuterium atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Butylphenol-d5 has several scientific research applications:
Chemistry: It is used as a tracer in reaction mechanisms to study the kinetic isotope effect, which helps in understanding reaction pathways and intermediates.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Deuterated compounds are explored for their potential in drug development, as deuterium can alter the metabolic stability and pharmacokinetics of drugs.
Industry: It is used in the development of advanced materials and as a standard in analytical techniques like mass spectrometry.
作用机制
The mechanism by which 4-Butylphenol-d5 exerts its effects is primarily through the kinetic isotope effect. Deuterium atoms have a higher bond dissociation energy compared to hydrogen, which can slow down reaction rates and alter reaction pathways. This property is exploited in various applications to study reaction mechanisms and improve the stability of compounds.
相似化合物的比较
Similar compounds include other deuterated benzene derivatives such as:
- 1-Butyl-2,3,5,6-tetradeuterio-4-hydroxybenzene
- 1-Butyl-2,3,5,6-tetradeuterio-4-methoxybenzene
Compared to these compounds, 4-Butylphenol-d5 is unique due to the presence of the deuteriooxy group, which can influence its reactivity and applications. The deuterium atoms provide enhanced stability and different kinetic properties, making it valuable for specific research and industrial applications.
属性
IUPAC Name |
1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYZDBDROVLTJU-QBYFNKCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
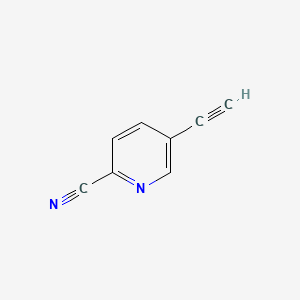

![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)
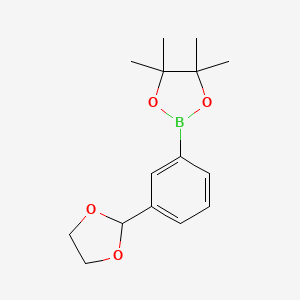
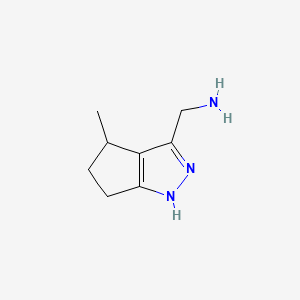

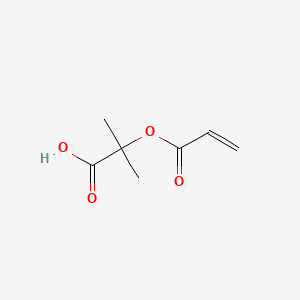
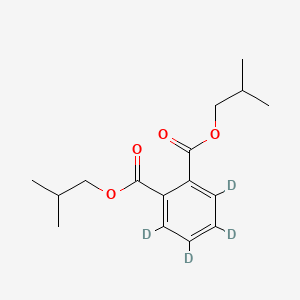

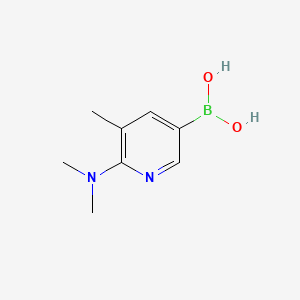

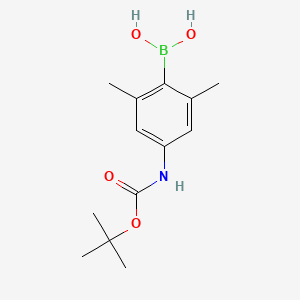
![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)
